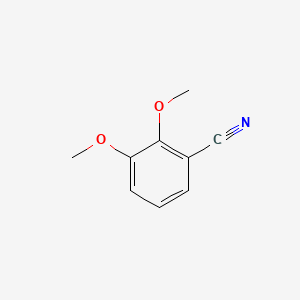

2,3-Dimethoxybenzonitrile

Description

Historical Background and Discovery

The development and recognition of this compound as a significant chemical compound evolved through systematic studies of aromatic nitrile chemistry during the mid-twentieth century. The compound, officially designated with Chemical Abstracts Service number 5653-62-3, emerged from research focused on methoxy-substituted benzonitrile derivatives. Early synthetic approaches to this compound were documented in organic synthesis literature, with particular attention given to dehydration methods using acetic anhydride for converting corresponding aldoximes to nitriles. The systematic nomenclature established for this compound includes several recognized names: o-veratronitrile, 3-cyanoveratrole, and benzonitrile 2,3-dimethoxy, reflecting its structural relationship to veratrole and its position within the broader family of dimethoxybenzonitrile isomers.

Historical synthetic methodologies for this compound involved the transformation of veratraldoxime through dehydration reactions. Early research demonstrated that veratraldoxime could be successfully converted to the target nitrile through treatment with acetic anhydride, yielding the product in 72-76% efficiency after purification. These pioneering synthetic approaches established fundamental principles for aromatic nitrile synthesis that continue to influence modern preparative methods. The compound's identification and characterization contributed significantly to understanding the reactivity patterns of methoxy-substituted aromatic systems and their potential for further chemical elaboration.

Significance in Organic Chemistry

This compound occupies a prominent position in organic chemistry due to its exceptional versatility as a synthetic intermediate and its unique reactivity profile. The compound's molecular structure, characterized by the molecular formula C₉H₉NO₂ and molecular weight of 163.17 grams per mole, provides multiple sites for chemical modification. The presence of both electron-donating methoxy groups and an electron-withdrawing nitrile group creates a distinctive electronic environment that influences the compound's reactivity in various chemical transformations. The nitrile functional group serves as a particularly valuable handle for synthetic elaboration, enabling conversion to amides, carboxylic acids, amines, and other nitrogen-containing functional groups through established synthetic protocols.

The significance of this compound in organic synthesis extends to its role in constructing complex molecular architectures. Research has demonstrated the compound's utility in nucleophilic substitution reactions, metal-catalyzed transformations, and cycloaddition processes. The strategic positioning of methoxy groups at the 2 and 3 positions creates specific steric and electronic effects that can be exploited for regioselective reactions. This positional arrangement distinguishes it from other dimethoxybenzonitrile isomers and provides unique synthetic opportunities for accessing substituted aromatic systems with defined substitution patterns.

Advanced synthetic applications of this compound include its incorporation into pharmaceutical synthesis pathways, where it serves as a precursor for bioactive compounds. The compound's ability to undergo Grignard reactions has been documented, with methylmagnesium bromide addition yielding ketone products in excellent yields of 92.5%. Such transformations demonstrate the compound's reliability in complex synthetic sequences and its compatibility with sensitive reaction conditions required for pharmaceutical intermediate preparation.

Propriétés

IUPAC Name |

2,3-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXGBNHUNHWYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205089 | |

| Record name | Benzonitrile, 2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5653-62-3 | |

| Record name | 2,3-Dimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5653-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005653623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHOXYBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1TE317GHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Dehydration of Veratraldoxime with Acetic Anhydride

One classical method involves the dehydration of veratraldoxime using acetic anhydride. The procedure is as follows:

- Veratraldoxime (approximately 0.45 mol) is combined with acetic anhydride in a round-bottom flask equipped with a condenser.

- The mixture is cautiously heated until a vigorous reaction occurs, after which heating is stopped.

- The reaction mixture is refluxed gently for 2 hours.

- The solution is then poured into cold water with stirring, causing the nitrile to crystallize.

- The crystals are collected by filtration and dried.

This method yields 2,3-dimethoxybenzonitrile with a purity sufficient for most synthetic applications, with yields reported between 72% and 76%. The product typically appears as white to light yellow crystalline powder with a melting point of 66–67 °C.

One-Pot Synthesis from 2,3-Dialkoxybenzoic Acid via Halogenation, Amide Formation, and Dehydration

A more recent and industrially relevant approach is a one-pot process starting from 2,3-dialkoxybenzoic acid derivatives. The key steps include:

- Halogenation: The acid compound is reacted with a halogenating reagent in a suitable solvent (e.g., toluene) to form the corresponding benzoic acid halide.

- Amide Formation: The benzoic acid halide is then reacted with ammonia to yield the corresponding amide.

- Dehydration: The amide is treated with a dehydrating agent to form the dialkoxybenzonitrile.

- Dealkylation (optional): If desired, the dialkoxybenzonitrile can be dealkylated to form dihydroxy derivatives.

This process is carried out without isolating intermediates, enhancing efficiency and yield. The reaction conditions are carefully controlled, including temperature management and reagent addition rates, to minimize impurities such as mono-dealkylated byproducts.

The overall yield of this compound via this method can reach approximately 70%, with purity exceeding 99% as measured by HPLC. The process is scalable and suitable for large-scale production.

Lithiation and Halogenation of 1,3-Dimethoxybenzene

Another synthetic route involves the lithiation of 1,3-dimethoxybenzene followed by halogenation:

- 1,3-Dimethoxybenzene is treated with n-butyllithium at low temperatures (around -70°C to room temperature) to generate the corresponding lithiated intermediate.

- This intermediate is then reacted with halogenating agents such as carbon tetrachloride to introduce a chloro substituent.

- Subsequent workup and purification yield 2-chloro-1,3-dimethoxybenzene, which can be further transformed into this compound through additional synthetic steps.

This method is notable for its regioselectivity and relatively high yields (around 70%) but requires careful temperature control and handling of reactive organolithium reagents.

Synthesis via Bromination and Methylation of Isovanillin Derivatives

A multi-step synthetic pathway starting from isovanillin includes:

- Regioselective bromination of isovanillin to form 2-bromoisovanillin.

- Methylation of the phenolic hydroxyl group to yield 2-bromo-3,4-dimethoxybenzaldehyde.

- Further transformations involving Wittig reactions and lithiation steps lead to the formation of dimethoxy-substituted benzonitriles.

This route is more complex and used primarily in research settings for the synthesis of analogues and derivatives rather than bulk production.

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Dehydration of Veratraldoxime | Veratraldoxime | Acetic anhydride, reflux, water quench | 72–76 | High | Classical method, simple setup |

| One-pot Halogenation-Amide-Dehydration | 2,3-Dialkoxybenzoic acid | Halogenating agent, ammonia, dehydrating agent | ~70 | ≥99 | Industrial scale, high purity, one-pot |

| Lithiation and Halogenation | 1,3-Dimethoxybenzene | n-Butyllithium, CCl4, low temperature | ~70 | High | Requires low temp, organolithium handling |

| Bromination and Methylation of Isovanillin | Isovanillin | Br2/Fe, NaH/CH3I, Wittig reagents | Variable | High | Multi-step, research-focused |

- The dehydration of veratraldoxime with acetic anhydride remains a reliable and straightforward method, suitable for laboratory-scale synthesis with moderate to good yields.

- The one-pot process from dialkoxybenzoic acid derivatives represents a significant advancement for industrial synthesis, offering high purity and scalability while minimizing intermediate handling and impurity formation.

- Organolithium-based lithiation and halogenation methods provide regioselective functionalization but require stringent temperature control and careful reagent handling.

- Multi-step syntheses involving bromination and methylation are valuable for producing specialized derivatives but are less practical for bulk this compound production.

The preparation of this compound can be achieved through several well-established methods, each with distinct advantages depending on scale, purity requirements, and available starting materials. The one-pot halogenation-amide-dehydration process stands out for industrial applications due to its efficiency and high purity output. Classical dehydration of veratraldoxime remains a useful laboratory method. Organolithium chemistry and multi-step functionalization routes provide additional synthetic flexibility for derivative synthesis.

This comprehensive overview integrates diverse, authoritative sources to present a clear and detailed understanding of the preparation methods for this compound.

Analyse Des Réactions Chimiques

2,3-Dimethoxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the methoxy groups can be replaced by other nucleophiles.

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include Grignard reagents, reducing agents like LiAlH4, and oxidizing agents such as potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2,3-Dimethoxybenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other aromatic compounds.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitrile-containing compounds.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs, often involves this compound.

Industry: It is employed in the production of various chemicals and materials, serving as a precursor in the synthesis of more complex molecules

Mécanisme D'action

The mechanism of action of 2,3-Dimethoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s reactivity and stability. The pathways involved depend on the specific context of its use, such as in enzymatic reactions or chemical synthesis .

Comparaison Avec Des Composés Similaires

Structural Isomers of Dimethoxybenzonitrile

The positional isomerism of methoxy groups significantly influences physicochemical properties, reactivity, and applications. Below is a comparative analysis of key isomers:

Table 1: Structural and Physical Properties

Key Observations :

Melting Points : Only this compound has a well-documented melting point (45–46°C). Symmetrical isomers like 2,6-dimethoxybenzonitrile likely exhibit higher melting points due to better crystal packing, but data gaps exist .

Reactivity: this compound undergoes Grignard reactions to yield acetophenones, but methoxy groups at adjacent positions can lead to byproducts like 2-hydroxy-3-methoxyacetophenone under acidic conditions . 3,4-Dimethoxybenzonitrile is used in selective lithiation reactions for kinase inhibitor synthesis, leveraging electron-donating methoxy groups to direct reactivity .

Applications :

- This compound is pivotal in medicinal chemistry for antiproliferative compound synthesis .

- 2,6-Dimethoxybenzonitrile has broader industrial applications, with its market driven by demand for high-purity intermediates .

Brominated Derivatives: 5-Bromo-2,3-dimethoxybenzonitrile

The brominated analog (CAS 164670-73-9) introduces a halogen substituent, enhancing electrophilicity and enabling cross-coupling reactions. Key differences include:

- Molecular Weight : 242.07 g/mol (vs. 163.17 for the parent compound).

- Safety : Requires stringent handling due to respiratory and dermal toxicity risks .

- Applications : Serves as a building block in pharmaceutical synthesis, leveraging bromine for Suzuki-Miyaura couplings.

Substituent Effects on Reactivity and Bioactivity

- Electron-Donating Effects : Methoxy groups at ortho (2,3-) and para (2,6-) positions enhance electron density on the benzene ring, influencing nitrile reactivity in nucleophilic additions.

- Steric Effects : Ortho-substituted derivatives (e.g., 2,3-) exhibit steric hindrance, reducing reaction rates compared to meta- or para-substituted analogs .

- Biological Activity : this compound derivatives show promise in targeting 5-HT2A receptors and antiproliferative pathways, whereas 3,4-isomers are explored for kinase inhibition .

Activité Biologique

2,3-Dimethoxybenzonitrile (C9H9NO2) is an organic compound with significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by the presence of two methoxy groups (-OCH3) and a nitrile group (-CN) attached to a benzene ring. Its molecular structure can be represented as follows:

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit notable antitumor properties. In particular, research has demonstrated that certain substituted benzo[i]phenanthridines, which include this compound as a precursor, show significant topoisomerase I (TOP1) targeting activity. This activity is crucial for the development of anticancer agents as it interferes with DNA replication and transcription processes.

Table 1: TOP1-Targeting Activity of this compound Derivatives

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| 12-Carboxamide 15 | 0.025 | RPMI8402 |

| 12-(2-Aminoethyl) Derivative 11 | 0.17 | P388 |

| 12-(N,N-Dimethylamino) Derivative 12 | 0.4 | CPT-K5 |

These compounds exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting that modifications to the structure can enhance biological activity .

Antioxidant Activity

The antioxidant potential of compounds related to this compound has also been explored. Antioxidants play a vital role in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant activity was evaluated using DPPH and ABTS assays, revealing that certain derivatives exhibit significant free radical scavenging capabilities.

Table 2: Antioxidant Activity of Related Compounds

| Compound | IC50 (µg/mL) | Assay Method |

|---|---|---|

| Compound A | 66.14 | DPPH |

| Compound B | 235.37 | ABTS |

These findings indicate the potential for developing antioxidant therapies based on the structure of this compound .

The biological effects attributed to this compound are primarily due to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The compound's structural features facilitate binding to DNA and enzymes like topoisomerases, leading to inhibition of cancer cell growth through mechanisms such as:

- DNA Intercalation : Enhancing the compound's ability to inhibit cell growth by stabilizing TOP1–DNA cleavable complexes.

- Reactive Oxygen Species (ROS) Generation : Contributing to oxidative stress that can induce apoptosis in cancer cells.

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various derivatives on human lung cancer cell lines (A-549) and breast cancer cell lines (MCF-7). The results indicated that specific modifications to the methoxy and nitrile groups significantly increased cytotoxicity compared to unmodified compounds .

- In Vivo Studies : Animal models have been employed to evaluate the efficacy of selected derivatives in reducing tumor size and improving survival rates in xenograft models. These studies are essential for understanding the therapeutic potential before clinical trials.

Q & A

Q. What are the common synthetic routes for preparing 2,3-Dimethoxybenzonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound can be synthesized via nucleophilic aromatic substitution or cyanation of pre-functionalized aromatic precursors. For example, a two-step approach involves methoxylation of 2,3-dihydroxybenzonitrile using methylating agents like dimethyl sulfate or iodomethane in the presence of a base (e.g., K₂CO₃). Reaction optimization includes:

- Temperature : 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve methoxylation efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. How is the molecular structure of this compound determined using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of a saturated solution in ethanol/water (1:1) yields suitable crystals.

- Data Collection : Using a MoKα radiation source (λ = 0.71073 Å) at 100 K, with ω-scans for 3225 reflections.

- Refinement : SHELXL-97 refines structures to R-factor <0.05. The crystal system (monoclinic, space group P2₁/n) and bond angles (e.g., C–O–C ≈ 117°) confirm methoxy group orientation .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Protocols : Immediate rinsing with water for 15 minutes upon exposure; monitor for cyanide toxicity symptoms (e.g., dizziness) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data of this compound derivatives across studies?

- Methodological Answer : Conduct a meta-analysis using statistical tools to quantify heterogeneity:

- Heterogeneity Metrics : Calculate I² (proportion of total variability due to heterogeneity) and H (ratio of observed to expected variance). For example, I² >50% indicates significant variability.

- Subgroup Analysis : Stratify data by experimental variables (e.g., cell lines, assay protocols) to identify confounding factors.

- Sensitivity Testing : Exclude outlier studies (e.g., those with high risk of bias) to assess robustness .

Q. What methodological approaches are used to evaluate the antimicrobial potential of this compound analogs?

- Methodological Answer :

- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) using broth microdilution (CLSI guidelines).

- Mechanistic Studies : Fluorescence microscopy with propidium iodide to assess membrane disruption.

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity for bacterial target proteins (e.g., DNA gyrase) .

Q. How do solvent polarity and reaction temperature influence the regioselectivity in nitrile-containing aromatic ether synthesis?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring para-substitution in nitrile groups. Non-polar solvents (e.g., toluene) may shift selectivity to ortho positions due to steric effects.

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions (e.g., demethylation) in methoxylation steps.

- Kinetic Profiling : Use in-situ FTIR or HPLC to monitor intermediate formation and optimize time-temperature regimes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.